molecular formula C6H5N3O B041039 pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 159326-71-3

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B041039
CAS No.: 159326-71-3
M. Wt: 135.12 g/mol
InChI Key: VYEHSYWBLDTUHX-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Growth Factor Receptor Inhibition : Compounds derived from pyrrolo[2,1-f][1,2,4]triazines have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1), which are key targets in cancer therapy (Borzilleri et al., 2005).

  • Antiviral Drug Production : This compound is a crucial regulatory starting material in the synthesis of the antiviral drug remdesivir, highlighting its significance in responding to viral outbreaks (Roy et al., 2021).

  • Cancer Treatment : Pyrrolo[2,1-f][1,2,4]triazine scaffolds have led to the discovery of advanced leads for anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity, offering potential new avenues for cancer treatment (Ott et al., 2011).

  • Anti-Proliferative Activity : Derivatives of pyrrolo[2,1-f][1,2,4]triazine have shown inhibitory effects on the growth of various cancer cell lines, suggesting their potential use in cancer therapy (Diana et al., 2002).

  • Anti-Inflammatory Properties : These compounds have also been found to be effective in models of acute and chronic inflammation, providing insights into their potential therapeutic applications in inflammatory diseases (Hynes et al., 2008).

  • Inhibitors of Tyrosine Kinase Activity : The pyrrolo[2,1-f][1,2,4]triazine nucleus is an effective kinase inhibitor template, particularly in inhibiting the tyrosine kinase activity of EGFR and VEGFR-2, which are crucial in cancer cell signaling (Hunt et al., 2004).

Safety and Hazards

Pyrrolo[2,1-f][1,2,4]triazin-4-amine may cause an allergic skin reaction and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazin-4-amine has shown promising potential in drug research due to its versatility and wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists .

Biochemical Analysis

Biochemical Properties

It has been shown to interact with various enzymes and proteins, exerting its effects through these interactions . For example, it has been reported to inhibit tankyrase, a protein involved in telomere maintenance, and stearoyl CoA desaturase, an enzyme involved in fatty acid metabolism . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

The cellular effects of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one are largely dependent on the specific enzymes and proteins it interacts with. For instance, by inhibiting tankyrase, it could potentially affect telomere length and stability, which could have implications for cellular aging and cancer . By inhibiting stearoyl CoA desaturase, it could affect lipid metabolism within cells, potentially influencing cell membrane composition and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active sites of its target enzymes, thereby inhibiting their activity . This could lead to changes in the levels of the enzymes’ substrates and products, potentially affecting various cellular processes . For example, inhibition of stearoyl CoA desaturase could lead to changes in the levels of saturated and unsaturated fatty acids within the cell .

Temporal Effects in Laboratory Settings

Given its biochemical properties, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .

Metabolic Pathways

Given its known interactions with enzymes such as tankyrase and stearoyl CoA desaturase, it is likely involved in pathways related to telomere maintenance and lipid metabolism .

Subcellular Localization

Given its known interactions with various enzymes and proteins, it is likely to be found in the locations where these biomolecules are present .

Properties

IUPAC Name

3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEHSYWBLDTUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438799
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-71-3
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159326-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic approaches to pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones?

A1: Current research highlights two efficient synthetic routes:

  1. Nucleophile-induced rearrangement of pyrrolooxadiazines: This method utilizes pyrrolooxadiazines as precursors, which undergo rearrangement in the presence of a nucleophile to yield pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones [].
  2. Regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles: This approach leverages the reactivity of 1,2-biscarbamoyl-substituted 1H-pyrroles to achieve intramolecular cyclization, forming the desired pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one structure with high regioselectivity [].

Q2: Can you elaborate on the advantages of these synthetic strategies over previous methods?

A: The highlighted approaches offer significant improvements in terms of practicality and efficiency []. They often involve milder reaction conditions, readily available starting materials, and shorter reaction sequences compared to earlier methods. This translates to a more convenient and cost-effective synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, facilitating further research and potential applications.

Q3: Are there any specific applications of these compounds being explored?

A: Research indicates that this compound derivatives exhibit potential as inhibitors of ubiquitin-specific protease 7 (USP7) []. This enzymatic activity is implicated in various disease pathways, including cancer, neurodegenerative disorders, and immune dysfunction. Therefore, this compound derivatives hold promise as potential therapeutic agents for these conditions.

Q4: What role does copper play in the synthesis of these compounds?

A: Copper-mediated reactions have emerged as efficient methods for constructing pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones [, , , ]. Specifically, copper (II) salts have been employed to promote tandem reactions, enabling the formation of the desired heterocyclic system in a single pot from readily available starting materials like chromenone derivatives [, , ]. These copper-catalyzed approaches demonstrate high atom economy and efficiency, contributing to a more sustainable and environmentally friendly synthesis.

Q5: Has the structure-activity relationship (SAR) of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones been investigated?

A: While specific SAR data is limited within the provided research, the development of 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones suggests an interest in understanding the impact of substituents on biological activity []. Further investigations into the relationship between structural modifications and their effects on potency, selectivity, and other pharmacological properties will be crucial for optimizing these compounds for therapeutic applications.

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